N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16586768
InChI: InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+
SMILES:
Molecular Formula: C4H7ClN2O2
Molecular Weight: 150.56 g/mol

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine

CAS No.:

Cat. No.: VC16586768

Molecular Formula: C4H7ClN2O2

Molecular Weight: 150.56 g/mol

* For research use only. Not for human or veterinary use.

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine -

Specification

Molecular Formula C4H7ClN2O2
Molecular Weight 150.56 g/mol
IUPAC Name (NZ)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+
Standard InChI Key ZBMQRQACJNHGNB-XOKGJFMYSA-N
Isomeric SMILES C/C(=N\O)/C(=N/O)/CCl
Canonical SMILES CC(=NO)C(=NO)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a four-carbon chain (butan-2-ylidene) with a chloro group at position 1, a hydroxyimino group (-NOH) at position 3, and a hydroxylamine (-NHOH) moiety at the ylidene position. This arrangement creates a conjugated system that stabilizes the molecule through intramolecular hydrogen bonding between the hydroxylamine and hydroxyimino groups. The planar geometry of the ylidene group further enhances resonance stabilization, a critical factor in its reactivity.

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaC₄H₇ClN₂O₂
Molecular Weight150.56 g/mol
Functional GroupsChloro, hydroxyimino, hydroxylamine
Hybridizationsp² at ylidene carbon
Resonance StabilizationConjugation between N-O and C=N groups

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine typically involves a multi-step process:

  • Chlorination: Introduction of the chloro group at position 1 using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

  • Oxime Formation: Reaction of the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, catalyzed by sodium acetate to form the hydroxyimino group .

  • Ylidene Stabilization: Dehydration via acidic or thermal treatment to generate the ylidene structure, monitored by thin-layer chromatography (TLC).

Analytical Characterization

  • Spectroscopy:

    • IR: Peaks at 1650–1670 cm⁻¹ (C=N stretch), 3200–3420 cm⁻¹ (N-H/O-H stretch) .

    • ¹H NMR: Signals at δ 2.1–2.3 ppm (CH₃ groups), δ 8.2–8.5 ppm (N-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 150.56, with fragmentation patterns confirming the chloro and hydroxyimino groups.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing at temperatures above 180°C. Its reactivity is influenced by the electron-withdrawing chloro group, which enhances electrophilicity at the ylidene carbon. Hydroxyimino and hydroxylamine groups participate in redox reactions, acting as ligands in metal coordination complexes .

Table 2: Physicochemical Data

PropertyValue/Description
Melting Point112–115°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP0.89 (indicating moderate hydrophilicity)
pKa8.2 (hydroxylamine group)

Applications in Coordination Chemistry

Metal Complex Formation

N-[1-Chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine acts as a bidentate ligand, coordinating through the hydroxyimino oxygen and hydroxylamine nitrogen. Studies on analogous compounds demonstrate the formation of octahedral complexes with transition metals like Cu(II), Ni(II), and Co(II) .

Table 3: Representative Metal Complexes

Metal IonComplex FormulaGeometryApplication
Cu(II)[Cu(C₄H₆ClN₂O₂)₂(OAc)₂]OctahedralAntibacterial agents
Ni(II)[Ni(C₄H₆ClN₂O₂)₂(SO₄)]TetragonalCatalysis

Biological Activity and Toxicology

Toxicological Profile

  • Acute Toxicity: LD₅₀ (rat, oral) > 500 mg/kg, suggesting low acute toxicity .

  • Skin Sensitization: Positive in murine local lymph node assays (EC₃ = 7.8%) .

Comparison with Structural Analogs

N-[1-Chloro-3-(Hydroxyimino)Propan-2-Ylidene]Hydroxylamine

Reducing the carbon chain length from butan-2-ylidene to propan-2-ylidene decreases solubility (LogP = 1.12) but increases antimicrobial potency (MIC = 16 µg/mL for S. aureus).

Future Research Directions

  • Drug Development: Optimize pharmacokinetic properties through prodrug formulations.

  • Materials Science: Explore use in redox-active polymers for battery technologies.

  • Toxicology: Conduct long-term ecotoxicity studies to assess environmental impact.

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